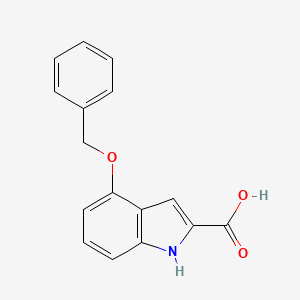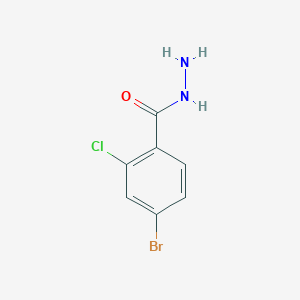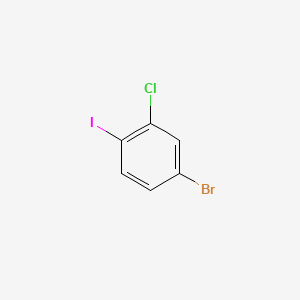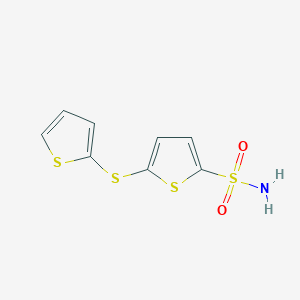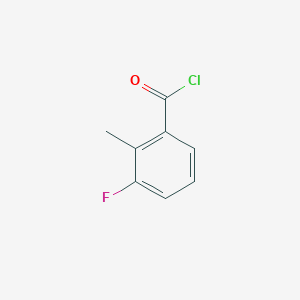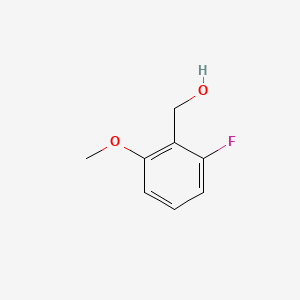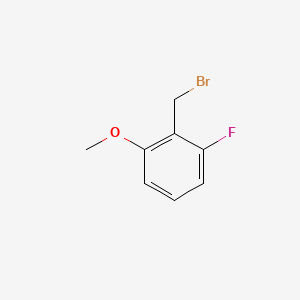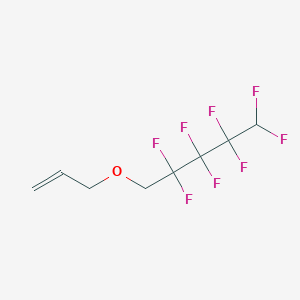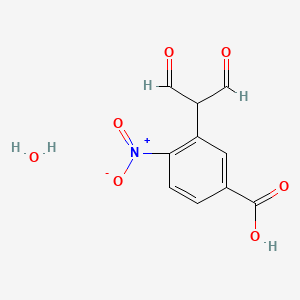
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate
説明
Synthesis Analysis
The synthesis of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is not explicitly detailed in the provided papers. However, similar compounds, such as esters and ethers of nitrobenzoic acid, are synthesized for various purposes, including the study of their behavior as surfactants or inhibitors of enzymatic activity .
Molecular Structure Analysis
While the molecular structure of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate is not analyzed in the provided papers, we can infer that the compound would have a nitro group attached to the benzene ring and a dioxopropan-2-yl group as a substituent. This structure would likely affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate specifically. However, the reactivity of the nitro group in nitrobenzoic acid derivatives is well-known, and such compounds can undergo various chemical reactions, including reduction and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate are not directly reported in the provided papers. Nonetheless, the amphiphilic nature of similar compounds suggests that 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate may also exhibit surfactant-like properties, which could be characterized by techniques such as surface tension measurements and dynamic light scattering . Additionally, the presence of the nitro group could confer specific spectroscopic properties that can be analyzed using techniques like HPLC-UV/DAD, as seen in the metabolism study of a related nitrobenzoic acid derivative .
科学的研究の応用
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: This compound has been used in the preparation of novel dense cellulose acetate propionate (CAP) based membranes . The designed polymer-ionic liquid system contained ionic liquid partially linked to the polymeric structure .
- Methods of Application or Experimental Procedures: The compound was used to prepare the membranes using the phase-inversion method . The reactive ionic liquid was incorporated into the CAP matrix via a transesterification reaction .
- Results or Outcomes: The incorporation of the reactive ionic liquid into the CAP matrix influenced the morphology of the films by increasing their surface roughness with the rise of the compound content . It was found that the type and the amount of the ionic liquid in the CAP matrix substantially influenced the transport properties of the prepared hybrid materials .
Application in Pervaporation Processes
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: This compound has been used in the preparation of dense cellulose acetate propionate (CAP) based membranes for pervaporation processes . Pervaporation is a type of membrane process used for the separation of mixtures of liquids .
- Methods of Application or Experimental Procedures: The compound was used to prepare the membranes using the phase-inversion method . The reactive ionic liquid was incorporated into the CAP matrix via a transesterification reaction .
- Results or Outcomes: The incorporation of the reactive ionic liquid into the CAP matrix influenced the morphology of the films by increasing their surface roughness with the rise of the compound content . It was found that the type and the amount of the ionic liquid in the CAP matrix substantially influenced the transport properties of the prepared hybrid materials .
Application in Poly (Vinyl Alcohol)-Based Films
- Specific Scientific Field: Material Science
- Summary of the Application: This compound has been used in the preparation of Poly (Vinyl Alcohol)-based films . These films have been used in a variety of applications, including as biomaterials, electrolytes in fuel cells, sensors, and selective barriers exploited in separation of gas and liquid mixtures .
- Methods of Application or Experimental Procedures: The compound was used to prepare the films using a method that involved the incorporation of reactive ionic liquids into the Poly (Vinyl Alcohol) matrix .
- Results or Outcomes: The incorporation of the reactive ionic liquid enhanced the thermal and mechanical stability of the films due to the hydrogen bonds between the ionic liquids and polymer chains . The membrane swelling behavior in water, ethanol, and propan-2-ol and the kinetics of the water sorption process revealed that the films possess the highest affinity towards water .
Application in Pervaporation Processes
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: This compound has been used in the preparation of dense cellulose acetate propionate (CAP) based membranes for pervaporation processes . Pervaporation is a type of membrane process used for the separation of mixtures of liquids .
- Methods of Application or Experimental Procedures: The compound was used to prepare the membranes using the phase-inversion method . The reactive ionic liquid was incorporated into the CAP matrix via a transesterification reaction .
- Results or Outcomes: The incorporation of the reactive ionic liquid into the CAP matrix influenced the morphology of the films by increasing their surface roughness with the rise of the compound content . It was found that the type and the amount of the ionic liquid in the CAP matrix substantially influenced the transport properties of the prepared hybrid materials .
Application in Poly (Vinyl Alcohol)-Based Films
- Specific Scientific Field: Material Science
- Summary of the Application: This compound has been used in the preparation of Poly (Vinyl Alcohol)-based films . These films have been used in a variety of applications, including as biomaterials, electrolytes in fuel cells, sensors, and selective barriers exploited in separation of gas and liquid mixtures .
- Methods of Application or Experimental Procedures: The compound was used to prepare the films using a method that involved the incorporation of reactive ionic liquids into the Poly (Vinyl Alcohol) matrix .
- Results or Outcomes: The incorporation of the reactive ionic liquid enhanced the thermal and mechanical stability of the films due to the hydrogen bonds between the ionic liquids and polymer chains . The membrane swelling behavior in water, ethanol, and propan-2-ol and the kinetics of the water sorption process revealed that the films possess the highest affinity towards water .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(1,3-dioxopropan-2-yl)-4-nitrobenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6.H2O/c12-4-7(5-13)8-3-6(10(14)15)1-2-9(8)11(16)17;/h1-5,7H,(H,14,15);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNCDLAMOWGSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(C=O)C=O)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371431 | |
| Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid hydrate | |
CAS RN |
205680-84-8 | |
| Record name | Benzoic acid, 3-(1-formyl-2-oxoethyl)-4-nitro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205680-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxopropan-2-yl)-4-nitrobenzoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Hydroxycarbonyl-2-nitrophenyl)malondialdehyde monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)
